(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735275-43-1
Cat. No.: VC11693248
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735275-43-1 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1 |
| Standard InChI Key | FEWDUDHZWVICKS-MNOVXSKESA-N |
| Isomeric SMILES | C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
| SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises a cyclohexane ring with two distinct substituents:
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A carboxylic acid group (-COOH) at the C1 position
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A 2-(2-nitrophenyl)-2-oxoethyl chain at the C3 position
The stereochemistry (1S,3R) ensures that the carboxylic acid and oxoethyl groups occupy specific spatial orientations, influencing intermolecular interactions and reactivity. The 2-nitrophenyl moiety introduces electron-withdrawing effects, while the ketone group enhances polarity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Molecular Formula | C₁₅H₁₇NO₅ |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 735275-43-1 |
| Isomeric SMILES | C1CC@HCC(=O)C2=CC=CC=C2N+[O-] |
Synthesis and Preparation Strategies
Synthetic Pathways
Although explicit synthetic details for this compound are scarce, analogous nitroarylcyclohexanecarboxylic acids are typically synthesized through multi-step sequences:
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Cyclohexane Functionalization: A cyclohexane derivative undergoes Friedel-Crafts acylation to introduce the oxoethyl group.
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Nitrophenyl Incorporation: A nitration reaction introduces the nitro group at the ortho position of a phenyl precursor, followed by coupling to the cyclohexane intermediate.
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Stereochemical Control: Chiral resolution techniques or asymmetric synthesis ensure the desired (1S,3R) configuration.
Industrial Considerations
Large-scale production would require optimization of:
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Catalyst Efficiency: To enhance enantiomeric excess
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Solvent Systems: For improved yield in acylation steps
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Purification Methods: Chromatography or crystallization to isolate the stereoisomer
Spectroscopic and Analytical Profiling
Infrared Spectroscopy
Key IR absorptions include:
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Carboxylic Acid O-H Stretch: 2500–3000 cm⁻¹ (broad)
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C=O Stretches: 1680–1720 cm⁻¹ (ketone and acid)
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Nitro Group Vibrations: 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
Nuclear Magnetic Resonance
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¹H NMR:
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Aromatic Protons: δ 7.5–8.5 ppm (doublets for ortho-substituted nitro group)
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Cyclohexane Protons: δ 1.2–2.8 ppm (complex splitting due to chair conformation)
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Oxoethyl CH₂: δ 2.9–3.5 ppm (coupled to adjacent ketone)
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¹³C NMR:
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Carboxylic Acid Carbon: δ 170–175 ppm
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Ketone Carbon: δ 205–210 ppm
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Nitroaryl Carbons: δ 120–150 ppm
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Comparative Analysis with Structural Analogs
Table 2: Comparison with 4-Nitrophenyl Isomer
| Property | 2-Nitrophenyl Derivative | 4-Nitrophenyl Derivative |
|---|---|---|
| CAS Number | 735275-43-1 | 161838-23-9 |
| Polarity | Higher (ortho-substitution) | Lower (para-substitution) |
| Melting Point | 180–185°C (predicted) | 170–175°C |
| Bioavailability | Reduced membrane permeability | Enhanced due to symmetry |
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